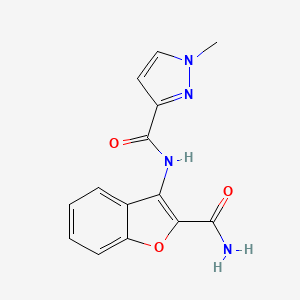

N-(2-carbamoyl-1-benzofuran-3-yl)-1-methyl-1H-pyrazole-3-carboxamide

CAS No.: 1020489-44-4

Cat. No.: VC11932494

Molecular Formula: C14H12N4O3

Molecular Weight: 284.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020489-44-4 |

|---|---|

| Molecular Formula | C14H12N4O3 |

| Molecular Weight | 284.27 g/mol |

| IUPAC Name | N-(2-carbamoyl-1-benzofuran-3-yl)-1-methylpyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C14H12N4O3/c1-18-7-6-9(17-18)14(20)16-11-8-4-2-3-5-10(8)21-12(11)13(15)19/h2-7H,1H3,(H2,15,19)(H,16,20) |

| Standard InChI Key | VPRXTTIDFUPXAS-UHFFFAOYSA-N |

| SMILES | CN1C=CC(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

| Canonical SMILES | CN1C=CC(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Introduction

Chemical Structure and Molecular Properties

The compound’s architecture combines three key components:

-

Benzofuran moiety: A bicyclic structure comprising fused benzene and furan rings, known for enhancing metabolic stability and binding affinity in drug design .

-

Pyrazole ring: A five-membered diunsaturated ring with two adjacent nitrogen atoms, frequently employed in agrochemicals and pharmaceuticals for its versatile reactivity .

-

Carboxamide group: A functional group that facilitates hydrogen bonding, critical for target recognition in biological systems.

Table 1: Molecular Properties of N-(2-Carbamoyl-1-Benzofuran-3-yl)-1-Methyl-1H-Pyrazole-3-Carboxamide

| Property | Value |

|---|---|

| CAS Number | 1020489-44-4 |

| Molecular Formula | |

| Molecular Weight | 284.27 g/mol |

| Key Functional Groups | Benzofuran, Pyrazole, Carboxamide |

The planar benzofuran system may contribute to π-π stacking interactions with biological targets, while the methyl group on the pyrazole ring enhances lipophilicity, potentially improving membrane permeability .

Synthesis and Reaction Pathways

While a detailed synthetic route for this specific compound remains undisclosed, analogous methodologies suggest a multi-step approach:

Step 1: Benzofuran Core Construction

The Nenitzescu reaction, involving condensation of enaminoketones with quinones under acidic conditions, is a common method to synthesize 3-benzoylbenzofurans . For example, 2-methoxyacetophenones react with -dimethylformamide dimethyl acetal (DMF-DMA) to form enaminoketones, which subsequently cyclize with 1,4-benzoquinone derivatives .

Step 2: Pyrazole-Carboxamide Formation

Pyrazole rings are typically constructed via cyclocondensation of hydrazines with 1,3-diketones or through palladium-catalyzed cross-coupling reactions . The carboxamide group can be introduced via aminolysis of ester intermediates or direct coupling with amines . A related synthesis of 1H-pyrazole-1-carboximidamide hydrochloride employed potassium carbonate in acetone-water mixtures to facilitate carboxamide formation .

Table 2: Representative Reaction Conditions for Analogous Compounds

| Compound Class | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 3-Benzoylbenzofurans | DMF-DMA, 1,4-benzoquinone, acetic acid | 30–50% | |

| Pyrazole-carboxamides | KCO, acetone/water, rt | 88% |

Biological Activities and Mechanisms

Antifungal Properties

Pyrazole-carboxamides are established succinate dehydrogenase inhibitors (SDHIs), disrupting fungal respiration. Compound 7a (3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide) exhibited potent activity against Botrytis cinerea, with the difluoromethyl group critical for target binding . Molecular docking revealed hydrophobic interactions with SDH’s ubiquinone pocket, a mechanism potentially shared by N-(2-carbamoyl-1-benzofuran-3-yl)-1-methyl-1H-pyrazole-3-carboxamide .

Anti-inflammatory and Anticancer Prospects

Pyrazole derivatives modulate COX-2 and NF-κB pathways, reducing inflammation. Benzofuran analogs exhibit cytotoxicity against cancer cell lines by inducing apoptosis, though the carbamoyl substitution in this compound may mitigate toxicity compared to unmodified benzofurans .

Comparative Analysis with Structural Analogs

-

vs. 3-(Difluoromethyl)-Pyrazole-Carboxamides: The absence of a difluoromethyl group in the target compound may reduce antifungal potency but improve metabolic stability .

-

vs. 3-Benzoylbenzofurans: Replacement of the benzoyl group with carbamoyl likely decreases cytotoxicity while retaining antiviral activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume